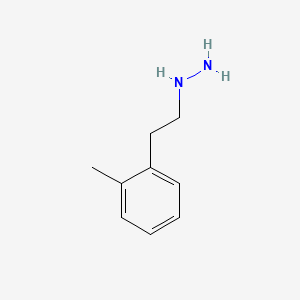

HYDRAZINE, (o-METHYLPHENETHYL)-

Description

Significance of the Hydrazine (B178648) Functional Group in Chemical Biology Research

The hydrazine functional group, characterized by a nitrogen-nitrogen single bond (-NHNH2), is a versatile and highly reactive moiety that has found extensive application in chemical biology and medicinal chemistry. Hydrazine and its derivatives are fundamental building blocks in organic synthesis, often serving as precursors for a wide array of heterocyclic compounds. nih.govacs.org Their ability to participate in various chemical transformations makes them invaluable reagents.

In the realm of chemical biology, the hydrazine group is particularly significant for its role as a key component in molecules with diverse biological activities. Research has demonstrated that compounds containing a hydrazine or hydrazide moiety can exhibit a range of therapeutic properties, including anticancer, antioxidant, antimicrobial, antimalarial, analgesic, and anti-inflammatory effects. nih.gov The capacity of the hydrazine group to act as a bis-nitrogen nucleophile is frequently exploited for the installation of medicinally important heterocycles into drug molecules. nih.gov This functional group's utility as a reactive handle for bioconjugation and as a core element in pharmacologically active agents underscores its importance in modern drug discovery and development. nih.govresearchgate.net

Historical Trajectories of Phenethylhydrazine Derivatives in Scientific Inquiry

The scientific investigation of hydrazine derivatives has a rich history, evolving from fundamental chemical synthesis to complex applications in pharmacology.

The history of hydrazine chemistry began in the late 19th century. In 1875, German chemist Emil Fischer first coined the term "hydrazine" while working to produce mono-substituted organic hydrazine compounds. wikipedia.org This was followed by the first successful synthesis of hydrazine sulfate (B86663) by Theodor Curtius in 1887. wikipedia.org Early applications of hydrazine derivatives were prominent in analytical chemistry, where compounds like phenylhydrazine (B124118) were used to identify and characterize substances containing carbonyl groups, such as sugars.

A significant turning point in hydrazine research was spurred by World War II, during which the high energy potential of hydrazine was recognized, leading to its mass production as a key component in rocket fuels. wikipedia.org This period of intense research expanded the understanding of hydrazine's chemical properties and handling, paving the way for its broader industrial and scientific use.

| Year | Discovery/Event | Researcher(s) | Significance |

| 1875 | Name "hydrazine" coined | Emil Fischer | Beginning of the study of organic hydrazine compounds. wikipedia.org |

| 1887 | First synthesis of hydrazine sulfate | Theodor Curtius | First isolation of a hydrazine salt. wikipedia.org |

| 1932 | First synthesis of phenelzine (B1198762) | Emil Votoček & Otakar Leminger | Laid the groundwork for future phenethylhydrazine research. wikipedia.org |

| 1940s | Mass production for rocket fuel | Various (WWII research) | Advanced the large-scale synthesis and handling of hydrazine. wikipedia.org |

The research focus for phenethylhydrazine scaffolds has undergone a significant evolution, moving from initial synthesis to profound applications in neuropharmacology and beyond. Phenelzine, the parent compound of the phenethylhydrazine family, was first synthesized in 1932. wikipedia.org It later became a prototypical monoamine oxidase inhibitor (MAOI), used clinically as an antidepressant and anxiolytic. wikipedia.orgwikipedia.org This discovery marked a pivotal shift, establishing the phenethylhydrazine scaffold as a privileged structure in medicinal chemistry.

Subsequent research has aimed to build upon the foundation of phenelzine, exploring how modifications to its structure impact its biological activity. The evolution of research foci includes:

Monoamine Oxidase Inhibition: Initial research centered on the irreversible and non-selective inhibition of MAO-A and MAO-B for treating depression. wikipedia.org

Neuroprotection: More recent studies have investigated phenelzine analogues, such as N-propargylphenelzine, for their potential as neuroprotective agents, aiming to prevent neuronal damage. nih.gov

Epigenetic Regulation: The research landscape has expanded to include the targeting of other enzymes. Phenelzine and its analogues have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in gene silencing and cancer. nih.govresearchgate.net This has opened new avenues for the development of phenethylhydrazine-based therapeutics in oncology. nih.govresearchgate.net

This trajectory from broad-acting enzyme inhibitors to more selective agents for neuroprotection and cancer therapy illustrates the enduring utility and adaptability of the phenethylhydrazine scaffold in scientific inquiry.

Structural Classification and Research Rationale for Investigating (o-Methylphenethyl)hydrazine

The specific structure of (o-Methylphenethyl)hydrazine dictates its chemical properties and provides the rationale for its scientific investigation as a distinct molecular entity.

(o-Methylphenethyl)hydrazine is a derivative of phenelzine (phenethylhydrazine). Its structure consists of a hydrazine group (-NHNH2) attached to a phenethyl group (a two-carbon chain linked to a phenyl ring). The defining feature of this particular molecule is the presence of a methyl group (-CH3) at the ortho-position (the C2 position) of the phenyl ring.

This ortho-substitution is structurally significant. The placement of the methyl group in proximity to the ethylhydrazine (B1196685) side chain can influence the molecule's conformation, steric profile, and electronic properties compared to its meta- and para-isomers, or the unsubstituted parent compound, phenelzine. Such structural alterations are fundamental in structure-activity relationship (SAR) studies, as they can modulate how the molecule interacts with biological targets like enzymes or receptors. nih.govnih.gov For instance, ortho-substitution on a phenyl ring can impact the molecule's binding affinity and efficacy at a target site. researchgate.netnih.gov

Within the vast family of hydrazine compounds, (o-Methylphenethyl)hydrazine can be classified based on its substitution pattern. Hydrazines are generally categorized by the number of hydrogen atoms on the parent hydrazine molecule (H2N-NH2) that are replaced by organic groups.

| Classification | Description | Example |

| Monosubstituted | One hydrogen atom is replaced by an alkyl or aryl group. | Phenylhydrazine, (o-Methylphenethyl)hydrazine |

| Disubstituted (Asymmetrical) | Two hydrogen atoms on the same nitrogen are replaced. | 1,1-Dimethylhydrazine |

| Disubstituted (Symmetrical) | One hydrogen atom on each nitrogen is replaced. | 1,2-Dimethylhydrazine |

| Tri- and Tetra-substituted | Three or four hydrogen atoms are replaced. | Trimethylhydrazine |

(o-Methylphenethyl)hydrazine is a monosubstituted hydrazine . More specifically, it is an arylalkylhydrazine , as the substituent is a phenethyl group bearing a methyl group on the aryl portion. It is a direct analogue of phenelzine and is investigated to understand how specific, subtle structural changes—in this case, ortho-methylation—can fine-tune the pharmacological profile of a known bioactive scaffold. acs.org The rationale for its study lies in the systematic exploration of chemical space around a parent drug to potentially discover compounds with improved potency, selectivity, or other desirable properties. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

21085-56-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-(2-methylphenyl)ethylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |

InChI Key |

IGHQGBMZCMOLBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCNN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of O Methylphenethyl Hydrazine

Established Synthetic Pathways for (o-Methylphenethyl)hydrazine

The traditional synthesis of (o-methylphenethyl)hydrazine, a derivative of phenelzine (B1198762), relies on fundamental organic reactions that introduce the hydrazine (B178648) group onto the phenethyl backbone.

Condensation Reactions Utilizing Hydrazine Reagents

Condensation reactions are a cornerstone in the synthesis of hydrazine derivatives. wikipedia.orgyoutube.com These reactions typically involve the combination of two molecules to form a larger molecule with the concurrent loss of a small molecule, such as water. wikipedia.org In the context of synthesizing phenelzine, an analog of (o-methylphenethyl)hydrazine, a common method involves the reaction of phenethyl chloride or bromide with hydrazine hydrate (B1144303). derpharmachemica.com This nucleophilic substitution reaction, where hydrazine acts as the nucleophile, directly forms the phenethylhydrazine structure. The reaction is often carried out in a suitable solvent like ethanol (B145695). derpharmachemica.com Similarly, the synthesis of various hydrazones, which are precursors or derivatives of hydrazines, is achieved through the condensation of a hydrazine derivative with an aldehyde or ketone. researchgate.netnih.gov

A notable example is the synthesis of Nardril (phenelzine sulfate), which can be prepared by reacting phenethylamine (B48288) with 3,3-pentamethylene oxaziridine. derpharmachemica.comderpharmachemica.com This reaction proceeds through an in-situ formation of an N-cyclohexylidene-N'-phenethyl hydrazine intermediate. derpharmachemica.com

Reduction Approaches in the Formation of (o-Methylphenethyl)hydrazine

Reduction methods provide an alternative route to hydrazine compounds. A prominent example is the reduction of diazonium salts. For instance, phenylhydrazine (B124118) can be synthesized by the reduction of a benzenediazonium (B1195382) salt using sodium sulfite. orgsyn.org This method involves a lengthy heating process of the diazonium-sulfite mixture. orgsyn.org Another approach involves the reduction of nitro compounds. For example, o-ethylaniline can be prepared by the reduction of o-nitroethylbenzene using hydrazine hydrate and a Raney nickel catalyst. google.com This resulting amine can then be converted to the corresponding hydrazine.

The Wolff-Kishner reduction is another significant reaction that utilizes hydrazines to deoxygenate aldehydes and ketones. ontosight.ai While not a direct synthesis of the parent hydrazine, it highlights the reductive capabilities inherent to the hydrazine functional group.

Solvent Systems and Catalytic Conditions in (o-Methylphenethyl)hydrazine Synthesis

The choice of solvent and catalyst is crucial for optimizing the synthesis of (o-methylphenethyl)hydrazine and its analogs. In the synthesis of phenelzine from phenethyl chloride and hydrazine hydrate, ethanol is a commonly used solvent. derpharmachemica.com For the reaction of phenethylamine with 3,3-pentamethylene oxaziridine, toluene (B28343) is employed as the solvent at an elevated temperature of 90°C. derpharmachemica.com

Catalysts are also employed to enhance reaction efficiency. For instance, the synthesis of certain hydrazide-hydrazone derivatives from hydrazones and carboxylic acids utilizes 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) as a coupling agent. mdpi.com In other syntheses, acid catalysts are used. derpharmachemica.com The synthesis of quinoline (B57606) scaffolds via a modified Friedländer condensation can be catalyzed by a hydrazine-functionalized metal-organic framework (MOF), which contains both Lewis acidic metal nodes and Brønsted acidic –NHNH2 functional groups. rsc.org

Development of Novel Synthetic Routes for (o-Methylphenethyl)hydrazine Analogues

Recent research has focused on developing new synthetic methods to create a wider variety of (o-methylphenethyl)hydrazine analogs. These novel routes often involve late-stage introduction of the hydrazine moiety. researchgate.net One such strategy involves converting a terminal alkyl hydroxy group to a bromide or mesylate, followed by a displacement reaction with hydrazine. researchgate.net This approach has been used to synthesize a series of phenelzine analogs with modifications to the hydrazine group, alkyl chain length, and phenyl ring. researchgate.net

Another innovative approach is the use of flow technology for the synthesis of hydrazine derivatives from alcohols and di-tert-butylazodicarboxylate, which allows for large-scale synthesis and late-stage functionalization. rsc.org Additionally, aza-Lossen rearrangement has been developed as a method to convert amines into complex hydrazine derivatives under mild conditions. organic-chemistry.org

| Starting Material | Reagent | Product | Key Features of the Method | Reference |

| Phenethylamine | 3,3-pentamethylene oxaziridine | Nardril (Phenelzine sulfate) | In-situ formation of an intermediate, high yield. derpharmachemica.comderpharmachemica.com | derpharmachemica.comderpharmachemica.com |

| Phenethyl bromide | Hydrazine hydrate | Phenelzine | Direct nucleophilic substitution. derpharmachemica.com | derpharmachemica.com |

| Terminal alkyl alcohol | Mesyl chloride, then hydrazine | Phenelzine analogue | Late-stage introduction of hydrazine. researchgate.net | researchgate.net |

| Amine | Diethylketomalonate-derived oxaziridine | N-Boc hydrazine | Electrophilic amination, one-pot synthesis potential. organic-chemistry.org | organic-chemistry.org |

Functionalization and Derivatization Strategies of the Hydrazine Moiety in (o-Methylphenethyl)hydrazine

The hydrazine moiety is a versatile functional group that can be readily derivatized to create a wide range of analogs. nih.gov A common strategy is the formation of hydrazones through condensation with aldehydes or ketones. nih.govmdpi.com The resulting hydrazide-hydrazone scaffold is a key feature in many biologically active compounds. mdpi.com

Alkylation of the hydrazine group is another important derivatization method. Selective alkylation can be achieved by forming a nitrogen dianion from a protected hydrazine, which can then react with various alkyl halides. organic-chemistry.org This allows for precise control over the substitution pattern on the hydrazine nitrogen atoms. organic-chemistry.org Furthermore, the hydrazine moiety can be incorporated into heterocyclic structures, such as pyrazoles and quinolines, through various cyclization reactions. nih.govrsc.org For example, a hydrazine-functionalized metal-organic framework has been used to catalyze the synthesis of quinolines. rsc.org

Stereoselective Synthesis Approaches for Chiral (o-Methylphenethyl)hydrazine Derivatives

The synthesis of chiral hydrazine derivatives is an area of growing interest. One of the most efficient methods for preparing chiral hydrazines is the asymmetric hydrogenation of hydrazones. chemistryviews.org While noble-metal catalysts based on rhodium, iridium, palladium, and ruthenium have been traditionally used, recent advancements have focused on developing more sustainable catalysts using earth-abundant metals like nickel. chemistryviews.org

A notable development is the use of a nickel-catalyzed asymmetric hydrogenation of hydrazones. chemistryviews.org This method employs Ni(OAc)2·4H2O as a catalyst in conjunction with a chiral dialkyl phosphine (B1218219) ligand, (R,R)-QuinoxP*, to produce chiral hydrazines in high yields and with good to excellent enantioselectivities. chemistryviews.org The reaction is performed under a hydrogen atmosphere and has been successfully scaled up. chemistryviews.org

| Catalyst System | Substrate | Product | Key Features | Reference |

| Ni(OAc)2·4H2O / (R,R)-QuinoxP* | Hydrazone | Chiral Hydrazine | Earth-abundant metal catalyst, high yield, good enantioselectivity. chemistryviews.org | chemistryviews.org |

Structure Activity Relationship Sar and Computational Studies of O Methylphenethyl Hydrazine

Elucidation of Key Structural Features for Biological Activity in (o-Methylphenethyl)hydrazine Analogues

The biological activity of (o-methylphenethyl)hydrazine and its analogues is intrinsically linked to several key structural features. The core structure consists of a phenethyl moiety connected to a hydrazine (B178648) group. Modifications to both the aromatic ring and the hydrazine portion can significantly alter the compound's interaction with its biological targets.

Research on related hydrazine derivatives, such as phenelzine (B1198762), has provided valuable insights. For instance, the hydrazine moiety is often critical for the mechanism of action, particularly in its role as an inhibitor of enzymes like monoamine oxidase (MAO). This inhibition is often irreversible and mechanism-based, involving the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. The reactivity of the hydrazine group can be modulated by the nature of its substituents.

Furthermore, the phenethyl portion of the molecule plays a significant role in target recognition and binding. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within the active site of a target protein. The length and flexibility of the alkyl chain connecting the phenyl ring to the hydrazine group also influence the compound's ability to adopt an optimal conformation for binding. Studies on phenothiazines, which share some structural similarities, have shown that increased hydrophobicity through substitutions on the aromatic ring can enhance biological activity. researchgate.net Similarly, the length of an alkyl bridge can impact potency. researchgate.net

Impact of Phenethyl Substituents and Modifications on (o-Methylphenethyl)hydrazine’s Pharmacological Profile

Substitutions on the phenethyl ring of (o-methylphenethyl)hydrazine can have a profound impact on its pharmacological profile, including its potency, selectivity, and even its mechanism of action. The "o-methyl" (ortho-methyl) group in the parent compound is just one example of such a substitution.

The nature, position, and size of substituents on the phenyl ring can influence several key properties:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, affecting its interactions with the target protein.

Steric Effects: The size and shape of a substituent can either promote or hinder the binding of the molecule to its target. Bulky groups may prevent the molecule from fitting into a narrow binding pocket, while smaller groups might not provide sufficient contact for optimal binding.

For example, a study on an analog of phenelzine demonstrated that structural modifications could lead to a compound that retains neuroprotective effects without inhibiting MAO, highlighting the potential to separate desired therapeutic actions from off-target effects through chemical modification.

Computational Chemistry Approaches for (o-Methylphenethyl)hydrazine and Related Compounds

Computational chemistry has become an indispensable tool in drug discovery and development, offering powerful methods to investigate the properties of molecules like (o-methylphenethyl)hydrazine at an atomic level. These approaches can predict how a molecule will interact with its biological target, guide the design of new analogues with improved properties, and provide a deeper understanding of the structure-activity relationships observed experimentally.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. For (o-methylphenethyl)hydrazine and its analogues, docking studies can help identify the most likely binding mode within the active site of an enzyme like MAO or other potential targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, molecular docking studies on various hydrazine derivatives have been used to predict their binding affinity and interaction with target proteins. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. By simulating the movement of atoms over time, MD can reveal how the protein and the ligand adapt to each other upon binding, the stability of the complex, and the role of solvent molecules. acs.orgresearchgate.net For example, MD simulations of phenelzine derivatives have been used to study their interaction with lysine-specific demethylase 1 (LSD1), providing insights into the covalent adduct formation with the FAD cofactor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for (o-Methylphenethyl)hydrazine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govacs.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized analogues.

For a series of (o-methylphenethyl)hydrazine analogues, a QSAR study would typically involve:

Data Collection: Gathering a dataset of compounds with their measured biological activities (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological.

Model Building: Using statistical methods to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Below is an illustrative data table that could be used for a QSAR study of phenelzine analogues, where R represents different substituents on the phenyl ring.

| Compound | R-Group | log(1/IC₅₀) | Molecular Weight | LogP |

| 1 | H (Phenelzine) | 5.3 | 136.19 | 1.2 |

| 2 | o-CH₃ | 5.5 | 150.22 | 1.7 |

| 3 | p-Cl | 5.8 | 170.64 | 2.0 |

| 4 | p-F | 5.6 | 154.18 | 1.4 |

| 5 | m-OCH₃ | 5.4 | 166.22 | 1.5 |

Note: The log(1/IC₅₀) values are hypothetical for illustrative purposes.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape (conformation) of (o-methylphenethyl)hydrazine is a critical determinant of its biological activity. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule, as these are the ones most likely to be biologically active.

The hydrazine moiety itself has distinct conformations, such as gauche, eclipsed, and anti (trans), with the gauche conformation generally being the most stable. nih.gov The presence of substituents on the phenethyl group can influence the preferred conformation of the entire molecule.

Furthermore, if a chiral center is present in the molecule, as would be the case with a methyl group on the ethyl chain (α-methylphenethylhydrazine), then stereochemistry becomes a crucial factor. The different enantiomers (R and S) of a chiral drug can have vastly different pharmacological activities and metabolic fates. This is because biological targets, being chiral themselves, can interact differently with each enantiomer. Therefore, understanding the stereochemical influences on activity is essential for the development of stereochemically pure and more effective drugs.

Pharmacological and Biological Activity Investigations of O Methylphenethyl Hydrazine Preclinical in Vitro and in Vivo Models

In Vitro Cellular and Biochemical Assay Characterization of (o-Methylphenethyl)hydrazine

In vitro studies have been fundamental in detailing the molecular interactions of phenethylhydrazine derivatives. These assays range from enzyme kinetic analyses to cell-based functional responses.

Phenethylhydrazine derivatives are recognized as potent, non-selective, and irreversible inhibitors of monoamine oxidase (MAO). nih.govpatsnap.com This inhibition is a key aspect of their pharmacological activity. The mechanism involves the irreversible binding to both MAO-A and MAO-B isoforms, which prevents the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govpatsnap.com The inactivation of the MAO enzyme is a time-dependent process, and the body must synthesize new enzymes to restore function. patsnap.com

Kinetic studies have quantified the inhibitory potency of phenelzine (B1198762). While it demonstrates poor reversible inhibition, its primary mechanism is the irreversible inactivation of both MAO-A and MAO-B. mdpi.com

Table 1: Reversible Inhibition Constants (Ki) for Phenelzine with Monoamine Oxidase (MAO) Isoforms This table displays the reversible inhibition constants for phenelzine against human MAO-A and MAO-B, indicating its initial binding affinity before irreversible inactivation.

| Enzyme Isoform | Ki Value (μM) |

|---|---|

| MAO-A | 112 mdpi.com |

| MAO-B | 47 mdpi.com |

Beyond MAO, phenelzine has been shown to interact with other receptor sites. In vitro studies have demonstrated that phenelzine displaces the binding of ligands to I2 imidazoline-preferring receptors in both rat brain and liver tissues. nih.gov The binding affinity is moderate and occurs at two distinct sites. nih.gov Unlike its irreversible action on MAO, preincubation of membranes with phenelzine did not alter the total density of these receptors, indicating that the binding is not irreversible. nih.gov

Table 2: Binding Affinity (KiH) of Phenelzine for I2 Imidazoline-Preferring Receptors This table shows the high-affinity binding constants of phenelzine for I2 imidazoline-preferring receptors in different rat tissues.

| Tissue | Binding Affinity (KiH) |

|---|---|

| Rat Brain | 0.3-6 μM nih.gov |

| Rat Liver | 0.3-6 μM nih.gov |

Cell-based assays have been employed to understand the effects of phenethylhydrazine derivatives on cellular viability and function. In studies using RAW264.7 macrophage cells, phenelzine demonstrated cytotoxic effects at higher concentrations. goums.ac.ir Investigations using MTT assays showed that phenelzine's cytotoxicity was diminished in cells pre-treated with lipopolysaccharide (LPS), suggesting that inflammatory conditions may alter the cellular response. goums.ac.irgoums.ac.ir

Further studies in macrophage cell lines explored the impact of phenelzine on gene expression. In the presence of serotonin, phenelzine was found to influence the expression of genes related to inflammation and metabolism, such as iNOS, COX-2, and CYP1A1. nih.gov For instance, phenelzine could suppress the expression of iNOS and CYP1A1 under certain conditions, suggesting an interplay between MAO inhibition and cellular signaling pathways. nih.gov Other research has utilized cell-based oxidoreductase inhibition assays in Salmonella to demonstrate that phenelzine can block the utilization of tyramine as an energy source by inhibiting specific bacterial enzymes. mdpi.com

Preclinical Animal Model Studies of (o-Methylphenethyl)hydrazine and Related Compounds

Animal models have been instrumental in evaluating the systemic and behavioral effects of phenethylhydrazine derivatives, linking the biochemical actions observed in vitro to physiological outcomes.

In preclinical behavioral studies, chronic administration of phenelzine has been shown to produce distinct effects in mouse models of anxiety and depression. In the mouse defense test battery (MDTB), which is used to screen for anxiolytic and anti-panic drugs, chronic phenelzine treatment resulted in a significant reduction in the avoidance distance from a threat, an effect consistent with an anti-panic-like action. nih.gov The same study noted weaker anxiolytic-like effects. nih.gov The antidepressant efficacy of phenelzine has also been confirmed in forced swim tests, where it decreased the duration of immobility in mice. oup.com These behavioral changes were associated with significant increases in brain serotonin levels. nih.gov

Research in animal models has confirmed the in vivo modulation of enzymes by phenelzine. Chronic treatment in mice leads to substantial reductions in both MAO-A and MAO-B activity, with full inhibition observed after prolonged administration. nih.gov This enzyme inhibition directly results in markedly increased brain levels of serotonin and slight increases in dopamine and norepinephrine. nih.gov Interestingly, concurrent cold restraint stress in rats was found to significantly lessen the degree of MAO inhibition by phenelzine, suggesting that physiological stress can reduce its in vivo potency. nih.gov

Beyond enzyme modulation, chronic phenelzine treatment has been found to induce significant physiological changes in the hypothalamic-pituitary-adrenocortical (HPA) axis of mice. oup.com Studies have shown that phenelzine increases both baseline and post-stress plasma corticosterone levels. oup.com This effect was linked to an increased sensitivity of the adrenal cortex to ACTH and impaired glucocorticoid feedback, suggesting a complex influence on the neuroendocrine stress response system. oup.com

Investigations into the Metabolic Fate of Hydrazine (B178648) Derivatives in Animal Models (e.g., excretion and biotransformation pathways)

The metabolic fate of hydrazine derivatives, particularly aralkylhydrazines, has been a subject of significant preclinical investigation to understand their biotransformation and elimination from the body. While direct studies on (o-Methylphenethyl)hydrazine are limited, extensive research on the structurally similar compound, phenelzine (phenylethylhydrazine), in various animal models provides critical insights into the likely metabolic pathways. These studies reveal a complex process of biotransformation primarily occurring in the liver, followed by the excretion of metabolites.

The metabolism of phenelzine is multifaceted, involving several enzymatic systems. The primary routes of biotransformation are oxidation, mediated by both monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, and to a lesser extent, acetylation. nih.govnih.gov

Biotransformation Pathways:

Oxidation: This is the principal metabolic pathway for phenelzine. nih.gov Both MAO and CYP enzymes play a crucial role in the oxidative degradation of the molecule. nih.govnih.gov In vitro studies using rat liver microsomes have demonstrated that the metabolism of phenelzine can lead to the formation of a variety of metabolites through oxidative processes. nih.govca.gov These reactions can also proceed via the formation of free radical intermediates. nih.gov

Acetylation: Acetylation represents a minor pathway in the metabolism of phenelzine. nih.govpharmacology2000.com This process involves the addition of an acetyl group to the hydrazine moiety, leading to the formation of N²-acetylphenelzine. drugbank.com

Identified Metabolites:

In vivo and in vitro studies in animal models, primarily rats, have identified several key metabolites of phenelzine. The major metabolites are acidic compounds resulting from oxidation of the ethyl side chain.

Major Metabolites: The principal metabolites identified are phenylacetic acid and p-hydroxyphenylacetic acid. nih.govnih.govpharmacology2000.com These metabolites are formed through the action of MAO on phenelzine. pharmacology2000.com

Other Metabolites: In vitro experiments with rat liver microsomes have also identified other metabolites, including ethylbenzene, 2-phenylethanol, 2-phenylacetaldehyde, benzaldehyde, benzylalcohol, and toluene (B28343). nih.govca.gov β-Phenylethylamine has also been identified as a metabolite. nih.gov

The following table summarizes the key enzymes and resulting metabolites from the biotransformation of phenelzine in preclinical models.

| Metabolic Pathway | Enzymes Involved | Identified Metabolites | Model System |

|---|---|---|---|

| Oxidation (Major) | Monoamine Oxidase (MAO), Cytochrome P450 (CYP) | Phenylacetic acid, p-Hydroxyphenylacetic acid | In vivo (Rat) |

| Oxidation | Cytochrome P450 (CYP) | Ethylbenzene, 2-Phenylethanol, 2-Phenylacetaldehyde, Benzaldehyde, Benzylalcohol, Toluene | In vitro (Rat liver microsomes) |

| Oxidation | Monoamine Oxidase (MAO) | β-Phenylethylamine | In vivo |

| Acetylation (Minor) | N-acetyltransferases | N²-acetylphenelzine | In vivo |

Excretion:

The metabolites of phenelzine are primarily eliminated from the body via the kidneys. drugbank.com Following administration in animal models, the majority of the dose is recovered in the urine as its various metabolites. drugbank.com One study in rats using radiolabeled phenelzine investigated the excretion profile. In drug-naive animals, a significant portion of the administered radioactivity was excreted in the urine. However, in animals pre-treated with phenelzine, there was a notable alteration in the excretion pattern, with a decrease in urinary excretion and an increase in radioactivity found in expired air. nih.gov This suggests that chronic administration may alter the metabolic and excretory pathways of the compound. nih.gov

The table below presents data on the excretion of phenelzine from a study in rats.

| Animal Model | Treatment Group | Urinary Excretion (% of dose) | Excretion in Expired Air |

|---|---|---|---|

| Rat | Drug-Naive (Controls) | 59.2 ± 3.7% | Not significantly altered |

| Phenelzine-Pretreated | 41.1 ± 5.6% | Significantly increased |

Advanced Analytical Methodologies for O Methylphenethyl Hydrazine Research

Spectroscopic Characterization Techniques for (o-Methylphenethyl)hydrazine and Derivatives

Spectroscopic techniques are indispensable for the structural determination of (o-methylphenethyl)hydrazine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of (o-methylphenethyl)hydrazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of (o-methylphenethyl)hydrazine, specific signals corresponding to the aromatic protons of the o-methylphenyl group, the methyl group protons, the methylene (B1212753) (-CH₂) protons, and the methine (-CH) proton of the phenethyl moiety, as well as the protons of the hydrazine (B178648) group (-NHNH₂), would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons would be found in the upfield region. The coupling patterns (splitting of signals) would further help in confirming the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in (o-methylphenethyl)hydrazine would give a distinct signal. The chemical shifts of the aromatic carbons, the methyl carbon, and the carbons of the ethylhydrazine (B1196685) side chain would be observed in characteristic regions of the spectrum, allowing for the complete assignment of the carbon framework. oregonstate.edusigmaaldrich.comcaltech.edu

Table 1: Predicted ¹H NMR Chemical Shifts for (o-Methylphenethyl)hydrazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.3 | Multiplet |

| -CH- | 3.0 - 3.5 | Multiplet |

| -CH₂- | 2.7 - 3.1 | Multiplet |

| o-CH₃ | 2.2 - 2.4 | Singlet |

| -NH | Broad | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for (o-Methylphenethyl)hydrazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 125 - 130 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CH₂ | 138 - 142 |

| -CH- | 55 - 65 |

| -CH₂- | 35 - 45 |

Mass Spectrometry (MS) Applications in Characterization and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of (o-methylphenethyl)hydrazine and to identify its metabolites. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of (o-methylphenethyl)hydrazine would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenethylamine (B48288) derivatives involve cleavage of the C-C bond adjacent to the phenyl ring (benzylic cleavage) and cleavage of the C-N bond. For (o-methylphenethyl)hydrazine, characteristic fragments would likely include the o-methylbenzyl cation and ions resulting from the loss of the hydrazine moiety. whitman.edumsu.edulibretexts.org

When coupled with chromatographic separation techniques like GC-MS or LC-MS, mass spectrometry becomes a powerful tool for the identification of metabolites in biological samples. nih.govshimadzu.comthermofisher.com This is crucial in understanding the biotransformation pathways of the compound.

Table 3: Predicted Key Mass Fragments for (o-Methylphenethyl)hydrazine

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ | 150 |

| [M - NH₂]⁺ | 134 |

| [M - NH₂NH]⁺ | 119 |

| [o-methylbenzyl]⁺ | 105 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of (o-methylphenethyl)hydrazine would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include N-H stretching vibrations for the hydrazine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups appear in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range, and C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ region. researchgate.netresearchgate.netnist.gov

Table 4: Characteristic IR Absorption Frequencies for (o-Methylphenethyl)hydrazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Chromatographic Separation Techniques for (o-Methylphenethyl)hydrazine and Related Compounds

Chromatographic methods are essential for separating (o-methylphenethyl)hydrazine from impurities and related compounds, as well as for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like (o-methylphenethyl)hydrazine. In HPLC, the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

For the analysis of (o-methylphenethyl)hydrazine, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier). mdpi.commdpi.comnih.gov Detection is commonly performed using a UV detector, as the phenyl ring in the molecule absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for quantifying the compound in various research samples.

Gas Chromatography (GC) Applications in Volatile Derivatives for Research Purposes

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the polar nature and potential thermal instability of hydrazines, direct analysis by GC can be challenging. Therefore, derivatization is often employed to convert (o-methylphenethyl)hydrazine into a more volatile and thermally stable derivative prior to GC analysis. jfda-online.com

Common derivatization reagents for hydrazines include aldehydes and ketones, which react to form stable hydrazones. For instance, reaction with pentafluorobenzaldehyde (B1199891) can produce a derivative that is readily analyzable by GC with high sensitivity, especially when using an electron capture detector (ECD) or a mass spectrometer (MS) for detection. nih.gov The use of GC-MS provides both chromatographic separation and mass spectrometric identification, offering a high degree of certainty in the analysis of volatile derivatives of (o-methylphenethyl)hydrazine for research purposes. shimadzu.comthermofisher.comchromatographyonline.com

Advanced Detection and Quantification Methods in Biological Matrices for Research Studies

The accurate detection and quantification of (o-Methylphenethyl)hydrazine in complex biological matrices such as plasma, urine, and tissue homogenates are paramount for rigorous pharmacokinetic and metabolic research. Due to the reactive nature of the hydrazine moiety and the typically low concentrations present in biological samples, advanced and highly sensitive analytical methodologies are required. Modern research relies heavily on chromatographic techniques coupled with mass spectrometry, which offer superior selectivity and sensitivity. cdc.govmdpi.com

A significant challenge in the analysis of (o-Methylphenethyl)hydrazine and related compounds is their chemical instability and tendency to autoxidize during sample storage and preparation. cdc.gov To mitigate this, derivatization is a crucial and common step. This process involves reacting the hydrazine with a specific reagent to form a more stable, less polar, and more readily detectable derivative, which enhances chromatographic performance and detection sensitivity. cdc.govresearchgate.net Common derivatization reagents for hydrazines include pentafluorobenzaldehyde, ortho-phthalaldehyde, and various aldoketones. nih.govnih.govgoogle.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the preferred method for quantifying trace levels of hydrazine compounds in biological fluids due to its high selectivity, sensitivity, and throughput. mdpi.comnih.govresearchgate.net This technique separates the analyte from matrix components using high-performance liquid chromatography (HPLC) before detecting it with a tandem mass spectrometer.

The general workflow for LC-MS/MS analysis involves:

Sample Preparation: This often begins with protein precipitation to remove larger molecules, followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix. nih.govmac-mod.com

Derivatization: The extracted sample is reacted with a derivatizing agent. For instance, a selective and rapid LC-MS/MS method developed for the analogous compound phenelzine (B1198762) uses pentafluorobenzaldehyde for derivatization. nih.gov

Chromatographic Separation: The derivatized sample is injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18). nih.govmac-mod.comnih.gov A specific mobile phase gradient is used to separate the analyte derivative from other components.

Detection and Quantification: The eluent from the HPLC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction-monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its isotope-labeled internal standard. nih.govmac-mod.com

A highly sensitive LC-MS/MS method for the quantification of phenelzine, a structural analog of (o-Methylphenethyl)hydrazine, in human plasma demonstrates the capabilities of this approach. The method achieved a lower limit of quantification (LLOQ) of 0.51 ng/mL, with a linear range of 0.51-25.2 ng/mL. nih.gov Such methods are validated for precision, accuracy, and stability to ensure reliable results in research applications. nih.gov

Table 1: Example of a Validated LC-MS/MS Method for a Hydrazine Analog (Phenelzine) in Human Plasma

| Parameter | Details | Reference |

| Analyte | Phenelzine | nih.govmac-mod.com |

| Internal Standard | Hydroxyzine | nih.govmac-mod.com |

| Biological Matrix | Human Plasma (200 µL) | nih.govmac-mod.com |

| Sample Preparation | Derivatization with pentafluorobenzaldehyde, followed by Solid-Phase Extraction (SPE) | nih.govmac-mod.com |

| Chromatography | ACE 5 C18 column (100 x 4.6 mm) | mac-mod.com |

| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) in H₂O / Acetonitrile (20:80 v/v) | nih.govmac-mod.com |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive ion mode | nih.govmac-mod.com |

| Ion Transitions (MRM) | Phenelzine derivative: m/z 305.1 → 105.1 | nih.govmac-mod.com |

| Internal Standard: m/z 375.3 → 201.1 | nih.gov | |

| Lower Limit of Quantification (LLOQ) | 0.51 ng/mL | nih.gov |

| Linear Range | 0.51 - 25.2 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of (o-Methylphenethyl)hydrazine. cdc.govmdpi.com It is particularly useful for volatile compounds or those that can be made volatile through derivatization.

Key steps in GC-MS analysis include:

Sample Preparation and Derivatization: Similar to LC-MS/MS, sample clean-up is essential. Derivatization is critical for GC analysis of hydrazines to improve their thermal stability and chromatographic behavior. researchgate.netnih.gov For example, methylhydrazine has been derivatized using acetone (B3395972) to form acetone methylhydrazone, which has good chromatographic characteristics. researchgate.net Another approach involves derivatization with 2,4-pentanedione to form 3,5-dimethylpyrazole. researchgate.net

Injection and Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column. mdpi.com

Detection and Quantification: The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for trace-level quantification. researchgate.net

Research has demonstrated the utility of GC-MS for various hydrazine derivatives in different biological samples, with detection limits often in the low nanogram to microgram per milliliter range. researchgate.netnih.gov

Table 2: Summary of GC-Based Analytical Methods for Hydrazine Derivatives in Biological Samples

| Analytical Method | Sample Matrix | Preparation Method | Detection Limit | Reference |

| GC/NPD | Urine | Derivatization with p-chlorobenzaldehyde; extraction with methylene chloride. | 0.05 µg/mL | nih.gov |

| GC/NPD | Urine | Protein precipitation; derivatization with pentafluorobenzaldehyde; extraction with ethyl acetate. | 8 µmol | nih.gov |

| GC/MS | Plasma, Liver Tissue | Protein precipitation; derivatization with pentafluorobenzaldehyde; extraction with chloroform. | ≈20 nmol/mL | nih.gov |

| GC-MS (SIM) | Drug Substance | Dissolution in acetone for simultaneous derivatization. | 1 ppm (relative to drug substance) | researchgate.net |

GC = Gas Chromatography; NPD = Nitrogen-Phosphorus Detector; MS = Mass Spectrometry; SIM = Selected Ion Monitoring

Future Research Directions and Unexplored Avenues for O Methylphenethyl Hydrazine

The field of hydrazine (B178648) chemistry continues to evolve, with ongoing efforts to discover novel compounds with unique properties and applications. researchgate.netwiley.com While significant research has been conducted on various hydrazine derivatives, the specific compound (o-Methylphenethyl)hydrazine represents a comparatively underexplored area. Future research should focus on systematically investigating its potential through derivative synthesis, advanced analytical techniques, and novel model systems. Such exploration could unlock new academic discoveries and functional applications.

Q & A

What synthetic methodologies are recommended for preparing HYDRAZINE, (o-METHYLPHENETHYL)-, and how can hydrated hydrazine be utilized to overcome regulatory challenges?

Basic Research Question

Synthesis often involves diazotization of aniline derivatives followed by reduction and neutralization steps . However, anhydrous hydrazine—a regulated precursor for explosives—poses procurement delays. A validated alternative uses hydrated hydrazine (NHNH·HO), which avoids security permits and achieves comparable yields in Ru(II)-hydrazine complex synthesis. Key steps include:

- Ligand substitution with ethyldiphenylphosphine/methyldiphenylarsine.

- Characterization via IR, UV-Vis, and H NMR to confirm coordination geometry .

What analytical techniques are suitable for quantifying HYDRAZINE, (o-METHYLPHENETHYL)-, and how do spectral parameters vary?

Basic Research Question

Potassium permanganate reduction is a robust method for hydrazine quantification, with absorption maxima at 546 nm (ε = 2192 L·Mol·cm) and 526 nm (ε = 2279 L·Mol·cm) . For structural confirmation:

What safety protocols are critical for handling HYDRAZINE, (o-METHYLPHENETHYL)-, given its toxicity profile?

Intermediate Research Question

The compound exhibits subcutaneous LD = 217–250 mg/kg in mice and reproductive toxicity at 100–300 mg/kg doses . Mitigation strategies:

- Use fume hoods to avoid NO/SO exposure during thermal decomposition.

- Implement reproductive hazard protocols (e.g., restricted access for pregnant researchers).

How does catalytic decomposition of HYDRAZINE, (o-METHYLPHENETHYL)-, influence hydrogen production, and what catalysts optimize yield?

Advanced Research Question

Decomposition pathways are governed by activation mechanisms :

- Ru(II) complexes (e.g., with phosphine/arsine ligands) show promise in transfer hydrogenation of CO/CO .

- Nickel- or iridium-based catalysts enhance H purity (>99%) for fuel cells by suppressing NH byproducts .

Key parameters: - Temperature: 50–150°C for controlled exothermicity.

- Catalyst surface area: Nanostructured supports improve turnover frequency.

What computational insights guide the design of HYDRAZINE, (o-METHYLPHENETHYL)-, in ring-opening metathesis reactions?

Advanced Research Question

DFT studies reveal cycloreversion as the rate-determining step in norbornene metathesis. Design principles:

- Bicyclic hydrazines (e.g., [2.2.2] systems) lower activation barriers by 15–20 kcal/mol vs. [2.2.1] analogs.

- Substituent effects: Electron-withdrawing groups stabilize transition states .

How should researchers resolve contradictions in synthetic yield data for HYDRAZINE, (o-METHYLPHENETHYL)-, derivatives?

Advanced Research Question

Discrepancies often arise from ligand steric effects or solvent polarity . Troubleshooting steps:

Compare reaction conditions: Hydrated vs. anhydrous hydrazine (yields vary by 10–15% ).

Replicate under inert atmospheres to exclude oxidation side reactions.

Validate purity via HPLC-MS to detect trace byproducts (e.g., phenylhydrazine residues ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.